molecular formula C11H17N B12116843 Methyl-(3-M-tolyl-propyl)-amine CAS No. 886762-96-5

Methyl-(3-M-tolyl-propyl)-amine

Cat. No.: B12116843
CAS No.: 886762-96-5
M. Wt: 163.26 g/mol
InChI Key: YOSATRPVBBTSNF-UHFFFAOYSA-N
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Description

Benzenepropanamine, N,3-dimethyl- is an organic compound with a structure that includes a benzene ring attached to a propanamine chain, with two methyl groups attached to the nitrogen and the third carbon of the propanamine chain. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, N,3-dimethyl- typically involves the alkylation of benzene with a suitable propanamine derivative. One common method is the reductive amination of benzaldehyde with N,N-dimethylpropanamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and requires a hydrogen source.

Industrial Production Methods

Industrial production of Benzenepropanamine, N,3-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, N,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides or quaternary ammonium salts.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanamine, N,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanamine, N,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Similar structure but lacks the propanamine chain.

    Benzenemethanamine, N,N-dimethyl-: Similar structure but with a methanamine chain instead of propanamine.

    3,4-Dimethyl-benzenepropanamine: Similar structure but with additional methyl groups on the benzene ring.

Uniqueness

Benzenepropanamine, N,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

CAS No.

886762-96-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-3-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-10-5-3-6-11(9-10)7-4-8-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

YOSATRPVBBTSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCNC

Origin of Product

United States

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